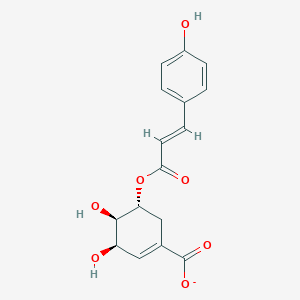

4-Coumaroylshikimate anion

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15O7- |

|---|---|

Molecular Weight |

319.29 g/mol |

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H16O7/c17-11-4-1-9(2-5-11)3-6-14(19)23-13-8-10(16(21)22)7-12(18)15(13)20/h1-7,12-13,15,17-18,20H,8H2,(H,21,22)/p-1/b6-3+/t12-,13-,15-/m1/s1 |

InChI Key |

GVECSFFLZYNEBO-PDXJTRCTSA-M |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Biosynthesis and Enzymology of 4 Coumaroylshikimate Anion

Precursor Substrate Utilization and Flux Dynamics

The formation of 4-coumaroylshikimate (B1234333) anion is a key step that directs carbon flow from the general phenylpropanoid pathway into specific downstream branches, most notably the biosynthesis of lignin (B12514952) monomers. The primary precursors for its synthesis are p-coumaroyl-CoA and shikimate. The shikimate pathway, a seven-step metabolic route, provides the shikimate, while the general phenylpropanoid pathway generates p-coumaroyl-CoA from the amino acid phenylalanine. nih.govnih.gov The flux of metabolites through this pathway is tightly regulated, ensuring a controlled supply of precursors for 4-coumaroylshikimate anion formation.

Enzymatic Catalysis of this compound Formation

The synthesis of this compound is catalyzed by the enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), a member of the BAHD acyltransferase superfamily. nih.govplos.org This enzyme facilitates the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the hydroxyl group of shikimate, forming an ester linkage. oup.compnas.org

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT) Activity and Substrate Specificity

HCT exhibits a notable preference for shikimate as its acyl acceptor. nih.gov While it can also utilize quinate, the efficiency of the reaction with shikimate is significantly higher. nih.govresearchgate.net This substrate specificity is crucial for channeling the metabolic flux towards lignin biosynthesis. oup.com Studies on HCT from various plant species, including the bryophyte Physcomitrella patens and vascular plants like Arabidopsis, poplar, and switchgrass, have demonstrated a conserved capacity to acylate shikimate with p-coumaroyl-CoA. oup.comnih.gov However, the enzyme also displays a degree of substrate promiscuity, being able to acylate other phenolic compounds, though typically with lower efficiency. plos.orgnih.gov This promiscuity has been a subject of research for its potential in bioengineering applications to alter lignin content in plants. oup.comnih.gov

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

Kinetic analyses of HCT have provided insights into its catalytic efficiency. For instance, studies on HCT from Physcomitrium patens (PpHCT) revealed a strong preference for shikimate over other potential acyl acceptors like threonate and quinate, both in terms of affinity (K_m) and catalytic turnover rate (k_cat). nih.gov The enzyme can also catalyze the reverse reaction, converting caffeoyl shikimate to caffeoyl-CoA, although the forward reaction leading to the formation of p-coumaroyl shikimate is generally more favored. osti.gov The mechanism of catalysis involves the formation of a ternary complex with the two substrates, p-coumaroyl-CoA and shikimate.

| Enzyme Source | Acyl Acceptor | K_m (mM) | k_cat (s⁻¹) |

| Physcomitrium patens HCT (PpHCT) | Shikimate | 0.22 | 5.1 |

| Physcomitrium patens HCT (PpHCT) | Quinate | - | - |

| Physcomitrium patens HCT (PpHCT) | Threonate | 17.2 | 0.16 |

| This table presents a summary of kinetic parameters for PpHCT, highlighting its preference for shikimate. nih.gov |

Structural Biology of Key Biosynthetic Enzymes (e.g., HCT) and Active Site Analysis

The three-dimensional structure of HCT has been elucidated, revealing key amino acid residues that determine its substrate specificity. nih.govplos.org A conserved arginine residue plays a crucial role in recognizing and binding the native substrate, shikimate, through hydrogen bond interactions. nih.govplos.org Structural studies of HCT from various plant lineages have shown a conserved swinging motion of this arginine "handle," which is critical for substrate recognition. plos.org The active site of HCT contains two conserved domains, HXXXD and DFGWG, which are characteristic of the BAHD acyltransferase family. notulaebotanicae.ro These structural insights have been instrumental in understanding the molecular basis of HCT's substrate preference and have opened avenues for engineering the enzyme for specific biotechnological purposes. plos.orgnih.gov

Downstream Metabolic Fates and Branching Pathways

Once formed, the this compound stands at a critical metabolic branch point. It can be directed towards the synthesis of various essential compounds, primarily the precursors of lignin monomers.

Conversion to Lignin Monomer Precursors (e.g., Caffeoylshikimate, Feruloylshikimate)

The primary downstream fate of this compound is its conversion to caffeoylshikimate. This reaction is catalyzed by p-coumaroyl-shikimate 3'-hydroxylase (C3'H), a cytochrome P450-dependent monooxygenase. nih.govnih.gov The C3'H enzyme hydroxylates the aromatic ring of the p-coumaroyl moiety at the 3' position, yielding caffeoylshikimate. nih.govresearchgate.net This hydroxylation step is a critical control point, committing the metabolic flow to the production of guaiacyl (G) and syringyl (S) lignin units. peerj.comfrontiersin.org

Following its formation, caffeoylshikimate can be further metabolized. One route involves the reverse action of HCT, which converts caffeoylshikimate to caffeoyl-CoA. osti.govpeerj.com Alternatively, an enzyme called caffeoyl shikimate esterase (CSE) can hydrolyze caffeoylshikimate to release caffeic acid and shikimate. oup.comnih.govh1.co Caffeic acid can then be activated to caffeoyl-CoA by 4-coumarate:CoA ligase (4CL). nih.govh1.co The resulting caffeoyl-CoA is a precursor for the synthesis of feruloyl-CoA and subsequently the monolignols, which are the building blocks of the lignin polymer.

Role as an Intermediate in Flavonoid Biosynthesis and its Regulatory Branch Points

The this compound serves as a crucial intermediate at a key metabolic branch point, influencing the flow of carbon into different downstream pathways, including the biosynthesis of flavonoids. Flavonoids are a diverse class of secondary metabolites synthesized from phenylpropanoid precursors. genome.jpmdpi.com The formation of 4-coumaroyl-CoA, the precursor to 4-coumaroylshikimate, is a committed step in the general phenylpropanoid pathway. mdpi.com

From 4-coumaroyl-CoA, the metabolic pathway can proceed in several directions. One major route leads to the synthesis of chalcones, the precursors for the vast majority of flavonoids, through the action of chalcone (B49325) synthase (CHS). nih.gov This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. genome.jp

However, the conversion of 4-coumaroyl-CoA to 4-coumaroylshikimate by HCT represents a significant regulatory branch point. ornl.govpeerj.com By channeling 4-coumaroyl-CoA into the shikimate shunt, HCT directs metabolic flux towards the synthesis of other important compounds, such as lignin monomers (G and S units). peerj.com This diversion effectively competes with the flavonoid biosynthetic pathway for the common precursor, 4-coumaroyl-CoA.

The subsequent hydroxylation of 4-coumaroylshikimate to caffeoylshikimate is catalyzed by p-coumaroyl-shikimate 3'-hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase. nih.govnih.gov This step is another critical control point. Caffeoylshikimate can then be converted to caffeoyl-CoA, which re-enters the main phenylpropanoid pathway and can serve as a precursor for the synthesis of certain classes of flavonoids, as well as lignin monomers. peerj.com The interplay between HCT and C3'H, and their respective substrate availabilities, therefore plays a pivotal role in regulating the metabolic distribution between flavonoid and lignin biosynthesis.

Furthermore, the shikimate pathway itself, which provides the shikimate for the HCT reaction, is subject to complex feedback regulation by downstream metabolites, including aromatic amino acids and intermediates of the phenylpropanoid pathway. nih.govnih.gov This intricate regulatory network ensures that the allocation of resources to different metabolic branches is tightly controlled according to the plant's developmental and environmental needs.

Participation in the Formation of Other Specialized Metabolite Classes

Beyond its role in the biosynthesis of flavonoids and lignin, the metabolic pathway involving this compound is integral to the formation of other classes of specialized metabolites.

One significant class is the hydroxycinnamic acid esters , such as chlorogenic acid (caffeoylquinic acid). While the primary route to chlorogenic acid often involves the transfer of a caffeoyl group to quinic acid, an alternative pathway proceeds through the hydroxylation of 4-coumaroylquinate or 4-coumaroylshikimate. nih.gov The enzyme p-coumaroyl-shikimate 3'-hydroxylase (C3'H) has been shown to hydroxylate both 4-coumaroylshikimate and 4-coumaroylquinate, indicating a metabolic link between these pathways. researchgate.netebi.ac.uk

The pathway also contributes to the formation of coumarins . These compounds are derived from cinnamic acid and its hydroxylated derivatives. mdpi.com The intermediates of the phenylpropanoid pathway that are influenced by the flux through the 4-coumaroylshikimate branch point, such as p-coumaric acid and caffeic acid, are precursors to coumarins like umbelliferone (B1683723) and esculetin. mdpi.com

Furthermore, untargeted metabolomics studies have revealed the accumulation of 4-coumaroylshikimate under specific stress conditions, such as salinity, suggesting its involvement in the plant's response to environmental challenges through the modulation of specialized metabolite production. nih.govbiorxiv.org The accumulation of this intermediate can lead to the synthesis of various protective compounds.

The table below summarizes the key enzymes involved in the metabolism of 4-coumaroylshikimate and its immediate precursors and products.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Pathway Involvement |

| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase | HCT | 4-Coumaroyl-CoA, Shikimate | 4-Coumaroylshikimate, CoA | Phenylpropanoid Pathway (Shikimate Shunt), Lignin Biosynthesis |

| p-Coumaroyl-shikimate 3'-hydroxylase | C3'H | 4-Coumaroylshikimate, NADPH, O₂ | Caffeoylshikimate, NADP⁺, H₂O | Phenylpropanoid Pathway, Lignin Biosynthesis |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3 x Malonyl-CoA | Naringenin Chalcone, 4 x CoA, CO₂ | Flavonoid Biosynthesis |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA, AMP, Pyrophosphate | General Phenylpropanoid Pathway |

Regulation of 4 Coumaroylshikimate Anion Metabolism

Transcriptional Control of Genes Encoding Biosynthetic Enzymes

The transcription of genes encoding the enzymes responsible for 4-coumaroylshikimate (B1234333) anion biosynthesis is a primary point of regulation. This control is mediated by the interplay of cis-regulatory elements within the gene promoters and the transcription factors that bind to them.

The promoters of genes involved in the phenylpropanoid pathway, including those leading to 4-coumaroylshikimate, contain specific DNA sequences known as cis-regulatory elements. These elements function as binding sites for transcription factors that can either activate or repress gene expression. Analysis of these promoter regions has identified several key elements that are responsive to various stimuli. researchgate.netresearchgate.netjst.go.jp

For instance, light-responsive elements are common, reflecting the link between photosynthesis and the production of carbon skeletons for secondary metabolism. researchgate.netuni-bielefeld.de Additionally, stress-responsive elements that bind transcription factors activated by biotic and abiotic stresses, such as pathogen attack or drought, are also prevalent. researchgate.netfrontiersin.org The combinatorial interactions of these different cis-acting elements allow for a fine-tuned and tissue-specific activation of phenylpropanoid biosynthesis genes. jst.go.jpuni-bielefeld.de In Vanilla planifolia, the promoter regions of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) genes, which are involved in the upstream synthesis of precursors for 4-coumaroylshikimate, contain a variety of these regulatory elements. researchgate.net

A pivotal enzyme in the formation of 4-coumaroylshikimate is hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). pomics.com The expression of the HCT gene is under the control of various families of transcription factors.

MYB transcription factors are well-established regulators of the phenylpropanoid pathway. mdpi.com Some MYB proteins act as transcriptional activators of lignin (B12514952) biosynthesis, and their overexpression can lead to increased expression of genes like HCT. mdpi.com Conversely, other transcription factors can act as repressors. For example, the heterologous expression of SbbHLH1, a basic helix-loop-helix (bHLH) transcription factor from Sorghum bicolor, has been shown to reduce lignin content in transgenic Arabidopsis by repressing the expression of HCT. frontiersin.org

Furthermore, WRKY transcription factors have been identified as regulators of a defense-related HCT gene, indicating their role in modulating the pathway in response to stress. frontiersin.org In wheat, the HvWRKY23 transcription factor has been shown to increase the biosynthesis of hydroxycinnamic acid amides (HCAAs) and flavonoids by upregulating the expression of genes including HCT. mdpi.com Ethylene (B1197577) response factors (ERFs) have also been implicated in the regulation of HCT expression. Overexpression of GbERF1-like in cotton and Arabidopsis led to the induced expression of C3H, a gene that works in concert with HCT. frontiersin.org

Post-Transcriptional and Post-Translational Regulatory Mechanisms

Beyond the initial transcription of genes, the regulation of 4-coumaroylshikimate anion metabolism continues at the post-transcriptional and post-translational levels. These mechanisms provide further layers of control over the enzymatic machinery of the pathway.

The stability of messenger RNA (mRNA) transcripts encoding biosynthetic enzymes is a critical determinant of the level of protein produced. MicroRNAs (miRNAs), which are small non-coding RNA molecules, play a key role in post-transcriptional gene regulation by targeting specific mRNAs for degradation or translational inhibition. nih.govnih.gov

Several miRNAs have been identified that regulate genes within the phenylpropanoid pathway. nih.gov For instance, miR397 has been shown to target laccase transcripts, which are involved in the polymerization of monolignols, downstream products of the pathway. frontiersin.org Overexpression of miR397a can lead to a reduction in lignin content. nih.gov Similarly, miR828 has been found to negatively regulate lignin biosynthesis by targeting MYB transcription factors that control the expression of pathway genes. oup.com In Arabidopsis, ethylene has been shown to negatively regulate lignin biosynthesis by activating the expression of miR397b and miR857, which in turn target laccases. nih.gov The differential expression of various miRNAs in tissues with contrasting lignin content suggests a complex regulatory network involving a cascade of miRNAs. d-nb.info

After translation, the activity and abundance of enzymes in the 4-coumaroylshikimate pathway can be modulated by post-translational modifications and targeted protein degradation. The ubiquitin-26S proteasome system is a major pathway for the selective degradation of cellular proteins.

A key example of this regulation is the control of Phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway. The stability of PAL is regulated by Kelch repeat F-box (KFB) proteins, which are components of SCF E3 ubiquitin ligase complexes. nih.gov These KFBs physically interact with PAL isoforms and mediate their ubiquitination, targeting them for degradation by the 26S proteasome. nih.gov This process effectively controls the flux of metabolites into the phenylpropanoid pathway. nih.govbiorxiv.orgosti.govresearchgate.net Studies have shown that disrupting KFB genes can enhance the biosynthesis of phenylpropanoids, while their overexpression has the opposite effect. nih.gov Furthermore, the irreversible binding of a ligand to the active site of dehydroquinase, an enzyme in the upstream shikimate pathway, has been shown to dramatically increase the protein's conformational stability and resistance to proteolysis. nih.gov

Metabolic Flux Control and Identification of Pathway Bottlenecks

Metabolic flux analysis is a powerful tool used to quantify the rate of turnover of metabolites through a pathway, providing insights into its regulation and identifying potential bottlenecks. nih.govnih.govoup.com Such analyses have been applied to the phenylpropanoid pathway to understand how carbon is partitioned among its various branches.

Studies using stable isotope labeling have demonstrated that the flux of metabolites can be significantly altered in response to stimuli such as wounding or elicitor treatment. nih.govnih.govoup.com For example, in potato tubers, elicitor treatment leads to a selective activation of the biosynthesis of certain phenylpropanoid amides, accompanied by their rapid turnover. nih.govoup.com

Substrate Availability and Feedback Inhibition Mechanisms in the Shikimate and Phenylpropanoid Pathways

The formation of the this compound is contingent on the supply of its two precursors: shikimate from the shikimate pathway and p-coumaroyl-CoA from the general phenylpropanoid pathway. The metabolic flux through these pathways is tightly controlled by substrate availability and a complex network of feedback inhibition loops, which collectively modulate the production of the this compound.

The shikimate pathway, which converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, is the entry point for the biosynthesis of aromatic amino acids (AAAs), including phenylalanine. nih.govannualreviews.org Phenylalanine serves as the primary substrate for the phenylpropanoid pathway. frontiersin.orgnih.gov The regulation of the shikimate pathway is crucial for controlling the supply of phenylalanine. In many microorganisms, the first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), is subject to feedback inhibition by the final AAA products. nih.govmdpi.com While this regulation is less pronounced in plants, some plant DAHPS isoforms are inhibited by intermediates of the phenylpropanoid pathway, such as caffeate, or by arogenate, a precursor to phenylalanine and tyrosine. nih.govannualreviews.orgoup.com For instance, in Arabidopsis thaliana, different DAHPS isoforms exhibit varying sensitivity to inhibition by tyrosine and tryptophan. nih.gov

The general phenylpropanoid pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. numberanalytics.com This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid, which is then activated to p-coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL). frontiersin.orgnih.govnumberanalytics.com PAL, as the gateway enzyme, is a critical point of regulation. Its activity and transcription can be feedback-inhibited by downstream phenylpropanoid products. nih.govresearchgate.net For example, cinnamic acid has been shown to inhibit PAL. nih.govresearchgate.net Furthermore, a block in downstream steps, such as flavonoid biosynthesis, can lead to the feedback repression of PAL activity, suggesting a regulatory mechanism to prevent the accumulation of potentially toxic, non-glycosylated intermediates. nih.govnih.gov

A more direct regulatory loop involves the product of the reaction catalyzed by Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT). Studies in Populus trichocarpa have shown that 4-coumaroyl shikimic acid can act as a competitive and uncompetitive inhibitor of 4CL isoforms (Ptr4CL3 and Ptr4CL5). nih.gov This inhibition directly affects the formation of both 4-coumaroyl-CoA and caffeoyl-CoA, thereby modulating the metabolic flux towards monolignol biosynthesis. nih.gov This finding highlights a sophisticated mechanism where an intermediate of a branch pathway directly controls the enzyme responsible for supplying one of its own precursors.

Intracellular Compartmentalization of Biosynthetic Enzymes and Metabolic Intermediates

The regulation of this compound metabolism is also achieved through the specific subcellular localization of the biosynthetic enzymes and their intermediates. This compartmentalization prevents unwanted metabolic crosstalk, protects unstable intermediates, and facilitates efficient substrate channeling between sequential enzymes, often through the formation of multi-enzyme complexes known as metabolons. nih.govmdpi.commemtein.com

The shikimate pathway is predominantly, if not exclusively, located within the plastids. annualreviews.orgosti.govannualreviews.org This means that its final product, chorismate, and the subsequent aromatic amino acids, including phenylalanine, are synthesized in this organelle. osti.govannualreviews.org Phenylalanine must then be exported from the plastid to the cytosol to enter the phenylpropanoid pathway. osti.gov This transport step itself represents a point of regulatory control over the entire downstream pathway.

Once in the cytosol, the initial enzymes of the general phenylpropanoid pathway, PAL and C4H, are anchored to the cytosolic face of the endoplasmic reticulum (ER). frontiersin.orgnih.gov This localization is significant as it is believed to facilitate the formation of a metabolon, where the enzymes are physically associated. frontiersin.orgnih.gov This close proximity allows for substrate channeling, where the product of one enzyme (cinnamic acid from PAL) is passed directly to the active site of the next (C4H), minimizing its diffusion into the cytosol and preventing it from entering competing metabolic pathways. memtein.com The subsequent enzyme, 4CL, is also found in the cytosol, where it converts p-coumaric acid into p-coumaroyl-CoA. researchgate.net

The synthesis of the this compound occurs when cytosolic p-coumaroyl-CoA and plastid-derived shikimate (transported into the cytosol) are utilized by HCT, a cytosolic enzyme. The entire sequence of events highlights a spatially coordinated process that relies on the transport of intermediates across organellar membranes and the organized assembly of enzymes in specific subcellular locations. osti.govnih.gov This compartmentalization ensures that the carbon flux is efficiently directed through the pathway, from primary metabolism in the plastid to the synthesis of phenylpropanoid precursors in the cytosol and on the ER. oup.com

Biological Functions and Physiological Significance of 4 Coumaroylshikimate Anion Within Plant Systems

Contribution to Plant Cell Wall Biosynthesis and Lignification Processes

The structural integrity and rigidity of terrestrial plants are largely attributable to the composition of their cell walls, in which lignin (B12514952) is a key component. The 4-coumaroylshikimate (B1234333) anion plays a crucial and direct role in the intricate process of lignification.

Precursor Role in Lignin Monomer Production (e.g., Guaiacyl and Syringyl Lignin)

The 4-coumaroylshikimate anion is a critical substrate in the biosynthesis of monolignols, the fundamental building blocks of the lignin polymer. researchgate.netmdpi.com Specifically, it is the substrate for the enzyme p-coumaroylshikimate 3´-hydroxylase (C3´H), a cytochrome P450-dependent monooxygenase. mdpi.com This enzyme catalyzes the introduction of a hydroxyl group onto the aromatic ring of the coumaroyl moiety, converting 4-coumaroylshikimate to caffeoylshikimate. oup.com This hydroxylation step is a rate-limiting reaction in the synthesis of guaiacyl (G) and syringyl (S) lignin units, which are the major types of lignin found in angiosperms. researchgate.netnih.gov

The subsequent enzymatic reactions further modify caffeoylshikimate, eventually leading to the production of coniferyl and sinapyl alcohols, the precursors of G and S lignin, respectively. mdpi.com The ratio of G to S lignin is a critical determinant of the physicochemical properties of the cell wall and varies between different plant species and cell types. In gymnosperms, which primarily produce G lignin, 4-coumaroylshikimate is also a key intermediate. nih.gov

Impact on Cell Wall Integrity, Mechanical Strength, and Plant Architecture

Lignin provides essential mechanical support to the plant body, enabling upright growth and resistance to physical stresses such as wind and gravity. researchgate.net By serving as a precursor to lignin monomers, the this compound is intrinsically linked to the structural integrity of the plant cell wall. nasa.govnih.gov The deposition of lignin within the secondary cell walls of tissues like xylem and sclerenchyma reinforces these structures, preventing their collapse and ensuring efficient water transport throughout the plant. researchgate.netnasa.gov

Disruptions in the phenylpropanoid pathway, including mutations affecting enzymes that utilize 4-coumaroylshikimate, can lead to reduced lignin content. researchgate.net Such alterations often result in plants with compromised mechanical strength, leading to phenotypes such as dwarfism and a weeping or drooping architecture. researchgate.net This underscores the fundamental importance of a steady flux through the 4-coumaroylshikimate intermediate for normal plant growth and development. The integrity of the cell wall is continuously monitored by the plant, and any impairment can trigger compensatory responses to maintain structural stability. nih.govnih.gov

Involvement in Plant Defense Mechanisms Against Biotic and Abiotic Stresses

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to cope with a variety of environmental challenges. The phenylpropanoid pathway, and by extension the this compound, is central to these defense responses. researchgate.netnih.gov

Response to Biotic Stressors (e.g., Pathogen Infection, Herbivory) and Induced Resistance

In response to attack by pathogens such as fungi and bacteria, or feeding by herbivores, plants often ramp up the production of phenylpropanoid-derived compounds. mdpi.com These can act as physical barriers (lignin), antimicrobial agents (phytoalexins), or anti-feedants. The this compound is a key branch point for the synthesis of many of these defense compounds. nih.govnih.gov For instance, the accumulation of lignin at the site of infection can create a physical barrier that impedes pathogen ingress and spread. researchgate.net

Furthermore, some downstream products of the phenylpropanoid pathway, for which 4-coumaroylshikimate is a precursor, can act as signaling molecules in the induction of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response throughout the plant. mdpi.com In Chinese cabbage, for example, trans-5-O-(p-coumaroyl) shikimate was identified as a metabolite that was significantly downregulated during infection with Plasmodiophora brassicae, suggesting a role in the plant's defense response. mdpi.com

Response to Abiotic Environmental Stresses (e.g., UV Radiation, Drought, Salinity, Nutrient Deficiency)

Plants also face a multitude of abiotic stresses that can negatively impact their growth and survival. The phenylpropanoid pathway, supplied by intermediates like 4-coumaroylshikimate, contributes significantly to tolerance against these stressors. nih.govmdpi.comescholarship.org

UV Radiation: Flavonoids, which are synthesized from precursors derived from the phenylpropanoid pathway, are effective UV-screening compounds that protect the plant's photosynthetic machinery and DNA from damaging ultraviolet radiation. researchgate.net The production of these flavonoids is often induced upon exposure to UV light.

Drought and Salinity: Under conditions of water deficit or high salt concentrations, plants accumulate various osmolytes and protective compounds. Lignification can be enhanced to reduce water loss from the vascular tissues. frontiersin.org Furthermore, phenylpropanoid-derived compounds can act as antioxidants to scavenge reactive oxygen species (ROS) that are produced in excess during these stresses, thereby mitigating oxidative damage. mdpi.com

Nutrient Deficiency: The availability of nutrients can influence the flux through the phenylpropanoid pathway. For example, nitrogen limitation can sometimes lead to an increased allocation of carbon towards the synthesis of carbon-rich secondary metabolites like lignin and flavonoids, which can serve protective functions.

Precursor Role for Other Bioactive Specialized Metabolites and their Ecological Implications

Beyond lignin, the this compound serves as a precursor for a diverse array of other specialized metabolites with important ecological functions. nih.govnsf.gov These compounds mediate interactions between the plant and its environment.

Flavonoids, a large and diverse group of phenolic compounds, are synthesized via a branch of the phenylpropanoid pathway that diverges after the formation of 4-coumaroyl-CoA, a direct product of the pathway involving 4-coumaroylshikimate. nih.gov Flavonoids contribute to a wide range of functions, including:

Pollinator Attraction: Anthocyanins, a class of flavonoids, are responsible for the vibrant red, purple, and blue colors of flowers and fruits, which attract pollinators and seed dispersers.

Symbiotic Relationships: Some flavonoids act as signaling molecules in the establishment of symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia bacteria.

Allelopathy: Plants can release certain phenylpropanoid derivatives into the soil that inhibit the growth of neighboring plants, a phenomenon known as allelopathy.

The vast chemical diversity of these specialized metabolites, originating from key intermediates like the this compound, highlights the metabolic plasticity of plants and their ability to adapt to diverse ecological niches. nih.gov

Biosynthesis of Hydroxycinnamic Acid Conjugates and Esters

The this compound is a central figure in the synthesis of various hydroxycinnamic acid (HCAA) conjugates and esters, which play significant roles in plant physiology, including acting as UV protectants, antioxidants, and defense compounds. mdpi.com The formation of these molecules begins with the esterification of shikimate with p-coumaroyl-CoA.

This primary reaction is catalyzed by the enzyme Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) . pnas.orgpeerj.com HCT facilitates the transfer of the coumarate group from p-coumaroyl-CoA to the hydroxyl group of shikimate, resulting in the formation of p-coumaroyl shikimate. pnas.orgpeerj.com This step is a key metabolic entry point for the synthesis of important lignin monomers. genscript.comescholarship.org

Once formed, p-coumaroyl shikimate serves as a substrate for another critical enzyme, p-coumarate 3'-hydroxylase (C3'H) , also known as 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase. wikipedia.orgwiley.comnih.gov C3'H is a cytochrome P450-dependent monooxygenase that hydroxylates the 3'-position of the aromatic ring of the p-coumaroyl moiety. wiley.comnih.gov This reaction converts p-coumaroyl shikimate into caffeoyl shikimate. peerj.comnih.gov The hydroxylation step is vital as it controls the flow of carbon into the biosynthesis of guaiacyl (G) and syringyl (S) lignin units, which are major components of the lignin polymer in many plants. wiley.com

The resulting caffeoyl shikimate can then be further metabolized. For instance, HCT can catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA, which is a precursor for lignin and other phenylpropanoids. peerj.comosti.gov Alternatively, the enzyme caffeoyl shikimate esterase (CSE) can directly hydrolyze caffeoyl shikimate to produce caffeic acid. peerj.comosti.gov These hydroxycinnamic acids and their CoA-esters can be conjugated to various molecules, including amines to form hydroxycinnamic acid amides (HCAAs), which are involved in plant defense and development. mdpi.comnih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of Hydroxycinnamic Acid Esters via 4-Coumaroylshikimate

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase | HCT | p-Coumaroyl-CoA + Shikimate | 4-Coumaroylshikimate | Catalyzes the formation of the p-coumaroyl shikimate ester. pnas.org |

| p-Coumarate 3'-hydroxylase | C3'H | 4-Coumaroylshikimate | Caffeoyl shikimate | Hydroxylates the aromatic ring, a key step towards G and S lignin precursors. wiley.comnih.gov |

| Caffeoyl shikimate esterase | CSE | Caffeoyl shikimate | Caffeic acid | Provides a direct route to caffeic acid from caffeoyl shikimate. peerj.comosti.gov |

Formation of Condensed Tannins, Proanthocyanidins (B150500), and Other Phenolic Polymers

While the this compound is a direct precursor in the pathway leading to lignin, its role in the formation of condensed tannins (also known as proanthocyanidins) and other phenolic polymers is more indirect, stemming from its position within the broader phenylpropanoid pathway. mdpi.comnih.gov Proanthocyanidins are polymers of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin. nih.govwikipedia.orgajol.info The biosynthesis of these flavan-3-ols originates from the flavonoid branch of the phenylpropanoid pathway, which competes for the same initial precursors, like p-coumaroyl-CoA, as the lignin branch where 4-coumaroylshikimate is synthesized. mdpi.comresearchgate.net

The central phenylpropanoid pathway provides p-coumaroyl-CoA, which stands at a major metabolic crossroads. nih.gov One path, involving HCT and C3'H, shunts this precursor towards 4-coumaroylshikimate and subsequently into the production of monolignols, the building blocks of the lignin polymer. peerj.comwiley.com Lignin is a complex phenolic polymer crucial for the structural integrity of secondary cell walls. peerj.comresearchgate.net

The alternative path leads to the flavonoid biosynthesis pathway. Here, p-coumaroyl-CoA is converted by chalcone (B49325) synthase (CHS) into chalcone, the precursor for all flavonoids. researchgate.net A series of enzymatic steps then leads to the synthesis of flavanones, dihydroflavonols, and ultimately leucoanthocyanidins. mdpi.commdpi.com Leucoanthocyanidins are then converted into flavan-3-ols (catechins) by leucoanthocyanidin reductase (LAR) or into anthocyanidins which can be converted to other flavan-3-ols (epicatechins) by anthocyanidin reductase (ANR). mdpi.comnih.gov These flavan-3-ol monomers then polymerize to form proanthocyanidins or condensed tannins. wikipedia.orgnih.gov

Research has demonstrated a clear metabolic interplay between these two branches. Studies involving the downregulation or knockout of key enzymes in the lignin pathway, such as C3'H, have shown a corresponding increase in the metabolic flux towards the flavonoid pathway. researchgate.net In Populus mutants where the C3'H gene was knocked out, a decrease in lignin content was accompanied by a significant upregulation of flavonoid biosynthesis genes (like CHS, CHI, F3H, DFR, ANR, and LAR) and an accumulation of flavonoid metabolites, including proanthocyanidins. researchgate.net This indicates that when the synthesis of 4-coumaroylshikimate and its downstream products is inhibited, the precursor p-coumaroyl-CoA is redirected towards the production of flavonoids and subsequently condensed tannins. Therefore, the metabolic flux through the this compound step is a key determinant in the allocation of resources between the synthesis of lignin and the formation of proanthocyanidins and other flavonoids.

Advanced Methodological Frameworks for Investigating 4 Coumaroylshikimate Anion Metabolism

Spectroscopic and Chromatographic Methods for Detection and Quantification

The detection and accurate quantification of 4-coumaroylshikimate (B1234333) anion and related metabolites within complex biological extracts are foundational to studying its metabolism. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques employed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful platforms for untargeted and targeted metabolomics of the phenylpropanoid pathway. techscience.comnih.gov These methods allow for the separation, identification, and quantification of a wide array of metabolites, including 4-coumaroylshikimate anion, from plant extracts.

High-resolution LC-MS/MS is particularly well-suited for analyzing phenylpropanoid intermediates. osti.gov The technique separates compounds based on their physicochemical properties via liquid chromatography, followed by ionization and detection in a mass spectrometer. The high mass accuracy of instruments like Orbitrap or TOF analyzers allows for the determination of elemental formulas, while tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. Researchers have developed comprehensive LC-MS/MS methods to quantify numerous phenylpropanoid pathway intermediates simultaneously. osti.gov

GC-MS is often used as a complementary technique, especially for more volatile or derivatized compounds. techscience.comfrontiersin.org For instance, in studies of fermented pine needles, GC-MS helped identify key differential metabolites like shikimate and 4-hydroxycinnamic acid, precursors related to this compound biosynthesis. techscience.com Integrated metabolomics studies using both LC-MS and GC-MS provide a more complete profile of the metabolome, capturing a wider range of chemical classes. nih.govfrontiersin.org

| Technique | Application | Key Findings/Identified Metabolites | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification of phenylpropanoid intermediates in Arabidopsis thaliana | Developed a method to quantify intermediates including p-coumarate, caffeate, ferulate, and sinapate. | osti.gov |

| GC-MS & LC-MS | Untargeted metabolomics of fermented pine needles | Identified shikimate and 4-hydroxycinnamic acid as key differential metabolites, linking them to phenylpropanoid biosynthesis. | techscience.com |

| GC-MS & LC-MS | Metabolomics of blueberry fruits under cadmium stress | Revealed that exogenous substances regulated metabolites related to flavonoid and phenylpropanoid biosynthesis. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel metabolites and for tracing metabolic pathways. nih.govresearchgate.net Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule, allowing for unambiguous structure determination. nih.govfrontiersin.org

In the context of 4-coumaroylshikimate metabolism, NMR is used to identify and characterize related compounds that may accumulate in genetically modified organisms or under specific stress conditions. For example, ¹H-NMR has been used to identify a range of metabolites in cotton, including shikimic acid and cinnamic acid, which are structurally related to this compound. mdpi.com While MS is more sensitive, NMR is highly quantitative and reproducible, making it ideal for determining the concentration of major metabolites without the need for identical standards. researchgate.net The combination of NMR and MS provides a powerful complementary approach for metabolomics research. frontiersin.org

| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |

|---|---|---|

| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ionized molecules. |

| Sensitivity | Lower | Higher (picomolar to femtomolar range). nih.gov |

| Reproducibility | Highly reproducible and quantitative. mdpi.com | Can be affected by ion suppression and matrix effects. mdpi.com |

| Sample Prep | Minimal, non-destructive. mdpi.com | Often requires chromatography and is destructive. nih.gov |

| Application | Structural elucidation of unknown compounds, flux analysis with isotopic labels, quantification of major metabolites. | Detection of low-abundance compounds, pathway profiling, quantification with standards. |

Isotopic Labeling Strategies for Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) provides quantitative information about the rates of metabolic reactions. Isotopic labeling is the core technique for MFA, allowing researchers to trace the flow of atoms through a metabolic network.

Stable isotope tracing experiments involve supplying a labeled precursor, such as ¹³C- or ²H-labeled L-phenylalanine, to a biological system. nih.govd-nb.info The incorporation of the heavy isotope into downstream metabolites, like p-coumaric acid, 4-coumaroylshikimate, and lignin (B12514952), is then monitored over time, typically using LC-MS. d-nb.infonih.gov

This approach has been successfully used to measure carbon flux towards lignin in Arabidopsis stems by feeding them with [¹³C₆]-Phe. d-nb.info The study demonstrated the rapid uptake of labeled phenylalanine and its incorporation into downstream phenylpropanoids. d-nb.info By fitting the time-dependent changes in the ratio of labeled to unlabeled compounds to kinetic models, researchers can calculate the rates of formation and conversion for specific metabolites. nih.govoup.com For example, a study in wound-healing potato tuber tissue used this method to quantitatively compare the biosynthetic fluxes of two different phenylpropanoid metabolites, chlorogenic acid and N-p-coumaroyloctopamine. nih.govoup.com This provides a direct measure of how carbon is partitioned at key branch points, such as the one involving 4-coumaroyl-CoA, the precursor to 4-coumaroylshikimate.

| Organism/System | Labeled Precursor | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana stems | [¹³C₆]-Phenylalanine | Demonstrated effective tracing of carbon from Phe into phenylpropanoid intermediates and lignin, indicating Phe availability is a determining factor for lignification. | d-nb.info |

| Wound-healing potato tuber | L-phenyl-d(5)-alanine | Calculated the metabolic fluxes for chlorogenic acid and N-p-coumaroyloctopamine, showing biosynthesis of chlorogenic acid was four times more active. | nih.govoup.com |

| Arabidopsis thaliana | [¹³C₆]-Phenylalanine | Combined isotopic labeling with genome-wide association to identify genes associated with variations in Phe-derived metabolites. | nih.govoup.com |

Genetic Engineering and Gene Editing Approaches for Pathway Manipulation

Manipulating the genes that encode the enzymes of the phenylpropanoid pathway is a powerful strategy for elucidating gene function and understanding metabolic control.

Techniques like RNA interference (RNAi) for gene knockdown and CRISPR/Cas9 for gene knockout allow for the targeted disruption of specific biosynthetic steps. nih.gov By inactivating a gene, researchers can observe the resulting metabolic and phenotypic consequences, thereby confirming the gene's function.

A prime example is the study of p-coumaroyl shikimate 3'-hydroxylase (C3'H), the enzyme that hydroxylates 4-coumaroylshikimate to produce caffeoyl shikimate. mdpi.com In Populus tomentosa, the C3'H3 gene was knocked out using CRISPR/Cas9. researchgate.net The resulting mutants exhibited a dwarf phenotype and collapsed xylem vessels. Metabolically, this disruption would be expected to cause an accumulation of the substrate, 4-coumaroylshikimate, and a decrease in all downstream products, such as caffeoyl-CoA-derived lignin subunits. This type of study directly demonstrates the critical role of the C3'H-catalyzed step in the pathway. researchgate.net Both RNAi and CRISPR/Cas9 are valuable tools, with RNAi promoting gene silencing and CRISPR/Cas9 enabling complete gene knockout to obtain null mutants. nih.govnih.gov The choice between them depends on whether partial silencing or complete inactivation of the gene is desired for the research objective. nih.gov

| Technique | Target Gene/Process | Organism | Key Outcome | Reference |

|---|---|---|---|---|

| CRISPR/Cas9 | p-coumaroyl shikimate 3'-hydroxylase (C3'H3) | Populus tomentosa | Knockout resulted in dwarf phenotype, collapsed xylem, and reduced lignin content, demonstrating the gene's function in lignin biosynthesis. | researchgate.net |

| RNAi & CRISPR/Cas9 | Polyketide synthase gene (azpA) | Pseudogymnoascus verrucosus | Both methods successfully eliminated pigment production, demonstrating their effectiveness for functional genetic studies in the fungus. | nih.gov |

| RNAi | General gene silencing | Plants | A frequently used technique to promote gene silencing and study the function of specific proteins, such as arabinogalactan (B145846) proteins. | nih.gov |

Overexpression of Biosynthetic Enzymes to Enhance or Redirect Metabolic Flux

Recent studies have highlighted that the overexpression of enzymes such as spermidine/spermine N(1)-acetyltransferase (SSAT) can dramatically increase the metabolic flux through related pathways. nih.gov For instance, the conditional overexpression of SSAT in human prostate carcinoma cells resulted in a significant increase in the activities of biosynthetic enzymes and an approximately 5-fold increase in metabolic flux. nih.gov This was experimentally demonstrated by tracking the incorporation of a fluorine-labeled precursor into the polyamine pools. nih.gov Such findings underscore a paradigm where the initial acetylation event triggers a compensatory increase in biosynthetic enzyme levels, thereby sustaining a high-flux cycle. nih.gov

In the context of plant secondary metabolism, altering the expression of genes in the phenylpropanoid pathway is a common strategy to modify the production of compounds like lignin. mdpi.com The discovery of caffeoyl shikimate esterase (CSE) as a key enzyme has refined our understanding of this pathway and provided new targets for metabolic engineering. mdpi.com Similarly, dynamic flux modeling based on a systematic understanding of the monolignol biosynthesis pathway has been proposed to predict the outcomes of such genetic modifications. mdpi.com

Furthermore, the overexpression of endogenous genes can be combined with other techniques, such as CRISPR interference (CRISPRi), to redirect metabolic flux away from competing pathways. This strategy was successfully employed to enhance the biosynthesis of mandelic acid in Escherichia coli by increasing the availability of its precursors. mdpi.com The combination of overexpressing key genes and repressing competing pathways led to a significant increase in the final product titer. mdpi.com

The formation of enzyme complexes can also play a crucial role in modulating metabolic flux. For example, interactions between 4-coumaric acid:CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) in Populus trichocarpa have been shown to enhance the CoA ligation activity of 4CL. frontiersin.org This complex may facilitate the channeling of unstable intermediates like 4-coumaroyl-CoA, thereby directing metabolic flux towards monolignol biosynthesis and away from competing pathways. frontiersin.org

In Vitro Enzyme Assays and Recombinant Protein Expression Systems

In vitro enzyme assays and the use of recombinant protein expression systems are fundamental tools for the detailed investigation of enzymes involved in this compound metabolism, such as hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT). These methods allow for the precise characterization of enzyme function, kinetics, and substrate specificity in a controlled environment, free from the complexities of the cellular milieu.

Heterologous Expression Systems for HCT and Related Enzymes in Prokaryotic and Eukaryotic Hosts

The expression of HCT and other related enzymes in heterologous hosts is a critical first step for their biochemical characterization. Both prokaryotic and eukaryotic systems are employed, each with its own set of advantages and disadvantages. wikipedia.org

Prokaryotic Systems: Escherichia coli is a widely used prokaryotic host due to its rapid growth, low cost, and well-established genetic tools. nih.gov Recombinant HCT and HQT (hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase) proteins have been successfully expressed in E. coli, often with a tag such as a His-tag to facilitate purification. mdpi.comfrontiersin.org However, prokaryotic systems may lack the machinery for post-translational modifications that are sometimes necessary for the proper folding and activity of eukaryotic proteins. irost.org

Eukaryotic Systems: Yeast, particularly Pichia pastoris and Saccharomyces cerevisiae, are popular eukaryotic hosts. nih.gov They offer the advantage of performing eukaryotic post-translational modifications, such as glycosylation and disulfide bond formation, which can be crucial for the functional expression of many plant enzymes. irost.org P. pastoris is particularly favored for its ability to grow to high cell densities and for the strong, inducible alcohol oxidase 1 (AOX1) promoter used to drive heterologous gene expression. irost.orgresearchgate.net Plant-based expression systems, such as in potato or tobacco, have also been utilized, sometimes employing strategies like codon optimization to enhance protein accumulation. ijbiotech.comirost.org Insect cell systems, using baculovirus vectors, are another option known for high levels of recombinant protein expression. mdpi.com

The choice of expression system is often determined by the specific requirements of the protein being studied. While prokaryotic systems are often the first choice for their simplicity and high yield, eukaryotic systems may be necessary for complex proteins requiring specific modifications for their activity. nih.govmdpi.com

| Host Organism | Key Advantages | Common Use for HCT & Related Enzymes |

| Escherichia coli | Rapid growth, low cost, well-established genetics. nih.gov | Expression of recombinant HCT and HQT for purification and in vitro assays. mdpi.comfrontiersin.org |

| Pichia pastoris | High cell density growth, strong inducible promoter, performs post-translational modifications. irost.orgresearchgate.net | Production of functional eukaryotic proteins. irost.org |

| Plant Cells (e.g., potato, tobacco) | Can perform plant-specific post-translational modifications. ijbiotech.comirost.org | Expression of plant enzymes with optimized codons for higher yield. ijbiotech.com |

| Insect Cells | High levels of recombinant protein expression. mdpi.com | Production of glycoproteins and for gene therapy studies. mdpi.com |

Detailed Biochemical Characterization of Recombinant Enzyme Activity and Specificity In Vitro

Once a recombinant enzyme is expressed and purified, its activity and specificity can be thoroughly characterized using in vitro assays. These assays typically involve incubating the purified enzyme with its putative substrates and analyzing the reaction products, often using techniques like High-Performance Liquid Chromatography (HPLC). frontiersin.orgpeerj.com

For HCT, in vitro assays are used to confirm its ability to catalyze the transfer of a hydroxycinnamoyl group from a CoA-thioester (e.g., p-coumaroyl-CoA or caffeoyl-CoA) to an acyl acceptor, such as shikimate. frontiersin.orgpeerj.com By varying the concentrations of substrates, researchers can determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. frontiersin.org For example, the kinetic parameters of recombinant HCT and HQT from chicory were determined using this method, revealing their substrate preferences. frontiersin.org

Competition assays, where the enzyme is provided with multiple potential substrates simultaneously, are valuable for determining the preferred substrate of an enzyme. frontiersin.org The reversibility of the enzymatic reaction can also be investigated by incubating the enzyme with the products and observing the formation of the substrates. frontiersin.org

The influence of factors such as pH and temperature on enzyme activity is also a critical aspect of biochemical characterization. researchgate.net Determining the optimal pH and temperature for an enzyme's activity provides valuable information about its function under different physiological conditions.

Furthermore, in vitro screening assays can be developed to identify potential inhibitors of these enzymes. nih.gov This is particularly relevant for enzymes in pathways that are targets for the development of herbicides or other bioactive compounds. nih.gov

| Parameter | Method of Determination | Significance |

| Enzyme Activity | Incubation with substrates followed by product analysis (e.g., by HPLC). frontiersin.orgpeerj.com | Confirms the catalytic function of the recombinant enzyme. |

| Kinetic Parameters (Km, Vmax) | Varying substrate concentrations and measuring reaction rates (Michaelis-Menten kinetics). frontiersin.org | Provides quantitative measures of substrate affinity and catalytic efficiency. |

| Substrate Specificity | Competition assays with multiple potential substrates. frontiersin.org | Determines the preferred substrates of the enzyme. |

| Reaction Reversibility | Incubation with products and monitoring for substrate formation. frontiersin.org | Elucidates the thermodynamic favorability of the reaction. |

| Optimal pH and Temperature | Measuring enzyme activity across a range of pH values and temperatures. researchgate.net | Defines the conditions for maximal enzyme function. |

| Inhibitor Screening | In vitro assays in the presence of potential inhibitory compounds. nih.gov | Identifies molecules that can modulate enzyme activity. |

Genomic and Genetic Architectures Governing 4 Coumaroylshikimate Anion Biosynthesis

Gene Identification and Characterization Across Diverse Plant Species

The identification and characterization of genes involved in the 4-coumaroylshikimate (B1234333) anion biosynthesis across a wide range of plant species have provided significant insights into the evolution and functional diversification of this pathway.

The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a key player in the phenylpropanoid pathway, catalyzing the transfer of a hydroxycinnamoyl group to shikimate. cdnsciencepub.com HCT belongs to the large plant acyltransferase gene family. cdnsciencepub.com Phylogenetic analyses of the HCT gene family have been conducted in several plant species, including Arabidopsis thaliana, Populus trichocarpa (poplar), and Oryza sativa (rice). cdnsciencepub.comresearchgate.net These studies have revealed that the HCT gene family has undergone expansion and diversification throughout plant evolution. peerj.com

In Populus trichocarpa, ten HCT homologs have been identified, and their expansion is attributed to both genome duplication and tandem duplication events. peerj.comnih.gov Phylogenetic analysis of HCT homologs from poplar and other plant species has shown that these genes can be categorized into distinct groups, with some being specifically implicated in monolignol biosynthesis. nih.gov For instance, PoptrHCT1 and PoptrHCT2 in poplar are considered to be involved in lignin (B12514952) formation. peerj.comnih.gov A comparative phylogenetic tree of HCT proteins from various species, including the model grass Setaria viridis, highlights the evolutionary relationships and potential functional conservation and divergence among monocots and dicots. researchgate.net

| Gene Family | Species | Number of Identified Genes | Key Findings |

| HCT | Populus trichocarpa | 10 | Expansion through genome and tandem duplication; functional divergence. peerj.comnih.gov |

| HCT | Arabidopsis thaliana | ~60 (acyltransferase family) | Part of a large gene family with diverse functions. cdnsciencepub.com |

| HCT | Oryza sativa | Multiple | Shows distinct phylogenetic clades compared to dicots. cdnsciencepub.com |

| HCT | Setaria viridis | Multiple | Phylogenetic analysis reveals conservation and divergence within grasses. researchgate.net |

Comparative genomic studies of the shikimate and phenylpropanoid pathways across different plant lineages have shed light on the evolution of these crucial metabolic routes. The shikimate pathway provides the aromatic amino acid L-phenylalanine, which is the precursor for the phenylpropanoid pathway. researchgate.netnih.gov The completion of the poplar genome sequence has enabled comprehensive comparative analyses with Arabidopsis and rice, revealing both conserved features and lineage-specific expansions of gene families encoding enzymes in these pathways. cdnsciencepub.comcdnsciencepub.com

For example, an initial analysis of the poplar genome suggested that it contains approximately twice as many genes dedicated to lignin biosynthesis compared to Arabidopsis. cdnsciencepub.com The evolution of the phenylpropanoid pathway played a pivotal role in the adaptation of plants to terrestrial life by producing protective compounds like flavonoids and structural polymers like lignin. frontiersin.org Comparative genomics has shown that while the core lignin biosynthesis pathway is generally conserved among angiosperms, alternative pathways have evolved, particularly in monocots. frontiersin.org The gene families for most enzymes in the phenylpropanoid pathway, including HCT, are present as small to medium-sized multigene families in all studied plant species, indicating a series of gene duplication events followed by functional specialization. researchgate.net

Transcriptomic Profiling in Response to Developmental Cues and Environmental Stimuli

Transcriptomic analyses have become indispensable tools for investigating the dynamic regulation of gene expression. For the 4-coumaroylshikimate anion biosynthesis, these studies have provided a wealth of information on how HCT gene expression is modulated by internal developmental programs and external environmental signals.

RNA-sequencing (RNA-Seq) has been widely used to profile the expression of HCT genes in various tissues and under different conditions. frontiersin.orgnih.gov For instance, transcriptomic studies have shown that HCT gene expression is often upregulated in tissues undergoing lignification, such as the developing xylem. nih.gov In response to environmental stimuli like pathogen attack, HCT gene expression can also be induced as part of the plant's defense response. frontiersin.org

The advent of single-cell transcriptomics offers an even higher resolution, allowing the examination of gene expression at the level of individual cells. wikipedia.org10xgenomics.com This is particularly valuable for understanding the heterogeneity of cellular responses within a tissue. nih.gov For example, single-cell RNA-seq can reveal which specific cell types within a developing organ are actively expressing HCT and contributing to the biosynthesis of phenylpropanoids. nih.gov While the application of single-cell transcriptomics to study HCT gene expression specifically is still emerging, it holds great promise for dissecting the fine-tuned regulation of this compound biosynthesis. nih.govbiorxiv.org

Gene co-expression network analysis is a powerful systems biology approach used to identify modules of genes that are co-regulated and often functionally related. biorxiv.orgashs.org By analyzing large-scale transcriptomic datasets, researchers can construct networks where genes are represented as nodes and the correlations in their expression levels are represented as edges. mdpi.com

In the context of this compound biosynthesis, co-expression networks have been instrumental in identifying genes that are part of the broader phenylpropanoid and lignin biosynthetic pathways. oup.com For example, HCT genes are often found to be co-expressed with other key genes in the monolignol pathway, such as those encoding 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). peerj.com In a study on Amorphophallus muelleri, several genes in the phenylpropanoid biosynthesis pathway, including HCT, were identified as being co-expressed in response to pathogen infection. ashs.org Weighted gene co-expression network analysis (WGCNA) has been successfully applied to identify gene modules associated with the biosynthesis of specific metabolites in various plant species. biorxiv.orgmdpi.com

Quantitative Trait Loci (QTL) Mapping and Genome-Wide Association Studies (GWAS) for Metabolite Levels

Identifying the genetic basis of variation in metabolite levels within a species is crucial for crop improvement and understanding natural diversity. QTL mapping and GWAS are two powerful approaches used to link genetic variation to phenotypic variation. nih.gov

QTL mapping typically involves crossing two parental lines with contrasting phenotypes and analyzing the segregation of molecular markers and the trait of interest in the progeny. nih.gov This approach has been used to identify genomic regions (QTLs) that control the abundance of various phenylpropanoid compounds. While specific QTL mapping studies for this compound levels are not widely reported, studies on related traits, such as lignin content, have indirectly implicated regions containing HCT genes. frontiersin.org

Genetic Dissection of Natural Variation in this compound Accumulation and Downstream Products

The genetic dissection of quantitative traits, such as the accumulation of specific metabolites, is often accomplished through quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS). These methodologies link phenotypic variation (metabolite levels) with genotypic variation (molecular markers like SNPs) in mapping populations.

Quantitative Trait Locus (QTL) Mapping and Genome-Wide Association Studies (GWAS)

QTL and GWAS have been instrumental in identifying genomic regions and candidate genes that control the levels of phenylpropanoid compounds, including those directly derived from 4-coumaroylshikimate.

In maize (Zea mays), a GWAS performed on a diverse panel of inbred lines identified strong associations for several phenylpropanoids. pnas.org For instance, significant associations for p-coumaric acid and caffeic acid, the precursor and the hydroxylated product related to 4-coumaroylshikimate, were found on chromosome 9. pnas.org Similarly, a GWAS in foxtail millet (Setaria italica) identified a locus on chromosome 9 associated with the accumulation of p-coumaroyl quinic acid, a compound structurally and biosynthetically related to 4-coumaroylshikimate. frontiersin.org

In Arabidopsis thaliana, a combination of stable isotope labeling and GWAS was used to trace the metabolic fate of phenylalanine and identify genes associated with variation in the resulting metabolites. nih.gov This approach successfully linked variations in the levels of numerous phenylpropanoid pathway intermediates and end products to specific genetic loci. nih.gov For example, silencing the gene for hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), the enzyme that can produce p-coumaroyl shikimate, leads to a redirection of metabolic flux towards flavonoids. nih.gov

Research in various crop species has successfully identified QTLs associated with the accumulation of phenylpropanoids and related traits. These studies provide a foundation for understanding the genetic control of this compound and its derivatives.

| Crop | Trait / Metabolite | Chromosome / Locus | Candidate Gene(s) / Marker(s) | Research Focus |

| Maize (Zea mays) | p-Coumaric acid, Caffeic acid | Chromosome 9 | Associated SNPs in a 762-kb region | Genome-wide association mapping of leaf metabolic profiles. pnas.org |

| Foxtail Millet (Setaria italica) | 1-O-p-coumaroyl quinic acid | Chromosome 9 (9.3 Mb) | Co-mapping with other phenylpropanoids | Metabolome-based GWAS for natural variation. frontiersin.org |

| Rice (Oryza sativa) | Bacterial Blight Resistance | Chromosome 5 | qXAR5 | QTL analysis revealed this major genetic factor inhibiting lesion elongation, a process often involving phenylpropanoid-derived defense compounds. mdpi.com |

| Arabidopsis thaliana | Phenylpropanoid profiles | Multiple loci | 4CL1, 4CL2, 4CL3, 4CL4, HCT, C3'H | Genetic studies on 4-coumarate:CoA ligase (4CL) isoforms show their distinct roles in partitioning metabolic flux between lignin and flavonoid biosynthesis. oup.com Knockdown of HCT redirects flux to flavonoids. nih.gov |

| Poplar (Populus trichocarpa) | Lignin Composition | - | 4CL1 | Knockout of 4CL1 resulted in compensatory guaiacyl lignin biosynthesis and accumulation of various hydroxycinnamate conjugates, including caffeoyl shikimate and feruloyl shikimate. nrel.gov |

| Cassava (Manihot esculenta) | Post-Harvest Deterioration (Scopoletin/Scopolin levels) | - | MeC3'H | RNAi-mediated suppression of p-coumaroyl shikimate/quinate 3'-hydroxylase (MeC3'H) delayed deterioration by reducing coumarin (B35378) (a downstream product) accumulation. nih.gov |

Impact of Genetic Variation on Downstream Product Accumulation

The genetic architecture governing the enzymes that utilize 4-coumaroylshikimate as a substrate is a key determinant of the final profile of phenylpropanoid compounds in a plant.

p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H/CYP98A): This enzyme hydroxylates 4-coumaroylshikimate to produce caffeoylshikimate, a precursor for caffeic acid-derived products, including G-lignin and certain flavonoids. Natural variation in the expression and function of C3'H has profound effects. In cassava, down-regulation of MeC3'H significantly reduces the accumulation of the coumarins scopoletin (B1681571) and scopolin, which are responsible for post-harvest physiological deterioration. nih.gov This demonstrates a direct genetic link between the flux through the 4-coumaroylshikimate pathway and a critical agronomic trait. Studies on the evolution of the CYP98 family show that enzymes from different plant lineages have distinct substrate preferences. While angiosperm CYP98s involved in lignin biosynthesis strongly prefer 4-coumaroyl-shikimate, the ortholog from the moss Physcomitrella patens shows lower activity with this substrate and could not complement an Arabidopsis cyp98a3 mutant, indicating functional divergence. wiley.comwiley.com

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme catalyzes the formation of 4-coumaroylshikimate from p-coumaroyl-CoA and shikimate. Variation in HCT activity can redirect metabolic flow. For instance, silencing HCT in Arabidopsis leads to a decrease in lignin synthesis and a corresponding increase in flavonoid production, indicating a metabolic shift away from the pathway branch initiated by 4-coumaroylshikimate. nih.gov

4-Coumarate:CoA Ligase (4CL): While acting just upstream of HCT, the isoforms of 4CL play a crucial role in partitioning the flow of hydroxycinnamic acids into different branches of the phenylpropanoid pathway. In Arabidopsis, there are four 4CL isoforms with distinct but overlapping functions. Genetic studies using mutants have shown that 4CL1 and 4CL2 are primarily involved in lignin biosynthesis, while 4CL3 is more critical for flavonoid biosynthesis. oup.com The loss of specific 4CL isoforms leads to the accumulation of atypical phenylpropanoid metabolites, highlighting how genetic variation at this node controls the fate of precursors to the 4-coumaroylshikimate pathway. oup.com In poplar, the knockout of a single isoform, 4CL1, led to a significant reduction in lignin and a dramatic accumulation of upstream metabolites, including a more than four-fold increase in the levels of caffeoyl shikimate. nrel.gov This illustrates a compensatory mechanism where the blockage of one pathway leads to the overflow and redirection of intermediates.

The dissection of these genetic architectures reveals that natural variation in the accumulation of 4-coumaroylshikimate and its downstream products is not typically controlled by a single gene. Instead, it is a quantitative trait governed by multiple loci, including genes encoding the biosynthetic enzymes, regulatory proteins like transcription factors, and transporters. The interplay between these genetic factors ultimately shapes the specific phenylpropanoid profile of a plant, influencing its growth, development, and interaction with the environment.

Evolutionary Trajectories of 4 Coumaroylshikimate Anion Metabolic Pathways

Origins and Diversification of the Shikimate and Phenylpropanoid Pathways in Land Plants

The shikimate pathway is an ancient and essential metabolic route found in bacteria, archaea, fungi, and plants, responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. In the green lineage, this pathway has a considerably ancient origin. oup.com It is a high-flux pathway, with estimates suggesting that over 30% of all carbon fixed by plants is channeled through it. oup.comfrontiersin.org While the shikimate pathway itself is highly conserved due to its essential role in primary metabolism, it provides the foundational precursors for the far more diverse phenylpropanoid pathway. oup.comfrontiersin.org

The emergence of the phenylpropanoid pathway was a pivotal adaptation for plants as they transitioned from aquatic to terrestrial environments around 500 million years ago. Current time information in Paris, FR.nih.gov This transition exposed early land plants to a host of new stressors, including damaging UV radiation, desiccation, and attacks from terrestrial microbes. Current time information in Paris, FR.nih.gov The phenylpropanoid pathway provided a chemical arsenal to combat these challenges, producing a wide array of compounds such as flavonoids for UV protection and lignin (B12514952) for structural support and defense. Current time information in Paris, FR.nih.gov

A key event in the origin of the phenylpropanoid pathway in land plants is believed to be the acquisition of the enzyme Phenylalanine Ammonia Lyase (PAL) through horizontal gene transfer from soil bacteria. Current time information in Paris, FR.nih.govnih.gov PAL catalyzes the first committed step in the pathway, converting phenylalanine to cinnamic acid, thereby diverting resources from primary to secondary metabolism. Current time information in Paris, FR.nih.gov This acquired gene provided the foundation upon which the rest of the phenylpropanoid pathway was assembled and diversified. Current time information in Paris, FR.nih.gov The diversification of this pathway is evident in the increasing complexity of phenylpropanoid-derived compounds from early land plants like bryophytes to the more recently evolved angiosperms. This expansion was driven by processes of gene duplication and neofunctionalization, leading to the evolution of new enzymes and, consequently, new metabolic products. nih.govnih.gov

| Pathway | Key Function | Evolutionary Origin |

| Shikimate Pathway | Biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) | Ancient, predates the divergence of major life kingdoms |

| Phenylpropanoid Pathway | Production of a wide array of secondary metabolites including lignin, flavonoids, and coumarins | Emerged as a key adaptation to terrestrial life in early land plants |

Evolution of HCT Enzyme Specificity and Functional Divergence Among Plant Species

At a critical juncture within the phenylpropanoid pathway lies the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). This enzyme catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming 4-coumaroylshikimate (B1234333). This reaction is a key control point, directing the flow of metabolites towards the biosynthesis of lignin and other important phenylpropanoids. The function of HCT is deeply conserved across embryophytes, with phylogenetic analysis indicating that its bona fide function emerged in the progenitor of land plants. Current time information in Paris, FR.nih.gov

The HCT gene family has undergone significant expansion throughout plant evolution, primarily through genome and tandem duplication events. oup.comnih.gov This expansion has provided the raw material for functional divergence, allowing different HCT homologs to evolve specialized roles. For instance, in poplar (Populus trichocarpa), ten HCT homologs have been identified. oup.comnih.gov While some of these are likely involved in lignin biosynthesis, others appear to have diverged to play roles in plant development and responses to environmental stresses like cold. oup.comnih.gov

A crucial aspect of HCT evolution is the divergence of its substrate specificity. HCT belongs to the BAHD acyltransferase family, known for its ability to utilize a range of substrates. oup.com Some HCT enzymes, also referred to as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferases (HQT), can use quinate as an alternative acyl acceptor to shikimate, leading to the production of chlorogenic acids. Current time information in Paris, FR. Structural studies have pinpointed key amino acid residues that govern the preference for either shikimate or quinate. Current time information in Paris, FR. This specificity is critical as it determines the downstream metabolic fate of the hydroxycinnamoyl-CoA precursors. For example, the specificity of HCT for different hydroxycinnamoyl-CoAs (e.g., p-coumaroyl-CoA vs. caffeoyl-CoA) directly influences the ratio of different lignin monomer units (H, G, and S), thereby altering the composition and properties of the lignin polymer. oup.com This functional divergence of HCT has been a key factor in the evolution of the diverse lignin structures observed across the plant kingdom.

| Enzyme | Function | Evolutionary Diversification |

| HCT (Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase) | Catalyzes the formation of 4-coumaroylshikimate, a key step in the phenylpropanoid pathway. | Gene family expansion through duplication, leading to functional divergence in lignin biosynthesis, development, and stress response. |

| HQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase) | A related enzyme that utilizes quinate as a substrate, leading to chlorogenic acid synthesis. | Demonstrates the evolution of substrate specificity within the broader HCT/HQT family. |

Adaptive Significance of 4-Coumaroylshikimate Anion Pathway Variations Across Different Plant Lineages and Ecosystems

The remarkable diversity of compounds originating from the this compound pathway is a testament to its adaptive significance in enabling plants to colonize and thrive in a vast range of terrestrial ecosystems. nih.gov Variations in this pathway, from the expression levels of key genes to the substrate specificities of enzymes like HCT, allow plants to fine-tune their metabolic output in response to specific environmental pressures. oup.comnih.gov

Phenylpropanoid-derived metabolites play a crucial role in mediating plant interactions with both the biotic and abiotic environment. frontiersin.orgjipb.net For instance, flavonoids, a major class of compounds downstream of 4-coumaroylshikimate, are vital for protecting plants against harmful UV-B radiation. nih.gov The types and concentrations of flavonoids can vary significantly between plant species and even within a single plant, depending on the intensity of UV exposure. Furthermore, flavonoids are key signaling molecules in processes such as attracting pollinators and establishing symbiotic relationships with nitrogen-fixing bacteria. nih.govoup.com

Lignin, the final product of a major branch of the phenylpropanoid pathway, provides essential structural support, enabling plants to grow tall and compete for sunlight. csnbiology.org The composition of lignin, which is influenced by the upstream activity of the 4-coumaroylshikimate pathway, can have significant adaptive consequences. For example, a higher proportion of certain lignin units can enhance a plant's resistance to herbivores and pathogens by making the cell walls more difficult to digest and degrade. rsc.org The evolution of different lignin compositions in various plant lineages reflects adaptations to different mechanical and defensive needs.

The diversification of the this compound pathway has also been a driving force in co-evolutionary arms races between plants and their enemies. The production of specific phenylpropanoid compounds can act as deterrents or toxins to herbivores and pathogens. researchgate.net In response, herbivores and pathogens may evolve mechanisms to detoxify these compounds, leading to a continuous cycle of plant chemical innovation. This dynamic interplay has contributed to the immense chemical diversity observed in the plant kingdom today.

| Compound Class | Adaptive Function(s) |

| Flavonoids | UV protection, antioxidant activity, signaling (pollinator attraction, symbiosis) |

| Lignin | Structural support, water transport, defense against herbivores and pathogens |

| Coumarins | Antimicrobial and anti-herbivore activities |

| Stilbenes | Phytoalexins (defense against pathogens) |